1,4-Diphthalimido-2-butyne

Catalog No.
S12412358
CAS No.
34662-00-5
M.F
C20H12N2O4
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diphthalimido-2-butyne

CAS Number

34662-00-5

Product Name

1,4-Diphthalimido-2-butyne

IUPAC Name

2-[4-(1,3-dioxoisoindol-2-yl)but-2-ynyl]isoindole-1,3-dione

Molecular Formula

C20H12N2O4

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C20H12N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,11-12H2

InChI Key

QWUGUVOMIVVVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCN3C(=O)C4=CC=CC=C4C3=O

1,4-Diphthalimido-2-butyne is an organic compound characterized by its unique structure, which includes two phthalimide groups attached to a butyne backbone. Its molecular formula is C20H12N2O4C_{20}H_{12}N_2O_4 and it has a molecular weight of approximately 348.32 g/mol. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.

Due to the presence of its alkyne functional group. Notably, it can undergo:

  • Addition Reactions: The triple bond in the butyne segment can react with hydrogen in the presence of catalysts to form alkenes or alkanes.
  • Nucleophilic Substitution: The phthalimide groups can undergo nucleophilic attack, allowing for the introduction of various substituents.
  • Cycloaddition Reactions: It may also engage in cycloaddition reactions with dienes or other unsaturated compounds.

These reactions highlight its versatility as a chemical intermediate.

1,4-Diphthalimido-2-butyne can be synthesized through various methods:

  • Phthalic Anhydride Reaction: A common approach involves reacting phthalic anhydride with a suitable amine and an alkyne precursor under controlled conditions.
  • Coupling Reactions: Another method includes coupling reactions between diphthalimide derivatives and butyne compounds using coupling agents or catalysts.

These methods allow for the efficient production of 1,4-diphthalimido-2-butyne while controlling purity and yield.

The applications of 1,4-diphthalimido-2-butyne span multiple domains:

  • Materials Science: It can be used as a building block for synthesizing polymers or other complex materials due to its reactive alkyne group.
  • Pharmaceuticals: Its potential biological activity may lend itself to development as a therapeutic agent.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly in the manufacture of dyes and agrochemicals.

Several compounds share structural similarities with 1,4-diphthalimido-2-butyne. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,4-ButynediolC4H6O2C_4H_6O_2A simple alkyne diol used in industrial applications.
Phthalic AnhydrideC8H4O3C_8H_4O_3A precursor for producing phthalimide derivatives.
DiphthalimideC16H10N2O2C_{16}H_{10}N_2O_2A core structure that forms the basis for many derivatives.

Uniqueness of 1,4-Diphthalimido-2-butyne

What sets 1,4-diphthalimido-2-butyne apart from these compounds is its dual phthalimide functionality combined with an alkyne moiety. This unique combination may enhance its reactivity and potential applications compared to simpler analogs like 1,4-butynediol or phthalic anhydride.

Gabriel Synthesis Optimization for Phthalimide-Based Amine Derivatives

The Gabriel synthesis, a classical method for primary amine preparation, has been adapted for synthesizing 1,4-diphthalimido-2-butyne. This process begins with the deprotonation of phthalimide (C₈H₅NO₂) using strong bases such as potassium hydride (KH) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) to form the resonance-stabilized phthalimide anion. Subsequent alkylation with 1,2-dibromoethylene or analogous dihalides introduces the butyne bridge.

Optimization Strategies:

  • Base Selection: Potassium phthalimide, commercially available and cost-effective, simplifies the reaction by eliminating the need for in-situ base generation.
  • Solvent Systems: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance nucleophilicity while stabilizing ionic intermediates.
  • Temperature Control: Reactions conducted at 60–80°C for 12–24 hours achieve optimal yields (70–85%) by balancing reaction kinetics and thermal decomposition risks.

A critical challenge lies in preventing over-alkylation due to the electron-withdrawing nature of phthalimide groups, which reduces nitrogen nucleophilicity post-initial alkylation. Steric hindrance from the rigid phthalimide structure further necessitates precise stoichiometric ratios (2:1 phthalimide-to-dihalide) to minimize dimerization byproducts.

Alkylation Strategies for Butyne-Bridged Bisphthalimide Architectures

The butyne spacer in 1,4-diphthalimido-2-butyne is introduced via a double alkylation mechanism. Key advances in alkylation strategies include:

Reagent Optimization:

  • Dihalide Selection: 1,2-Dibromoethane is preferred over chlorinated analogs due to its superior leaving-group ability, enabling complete conversion at milder conditions.
  • Steric Mitigation: Bulky substituents on the dihalide (e.g., aryl groups) reduce undesired β-elimination, as evidenced by a 30% yield increase in tert-butyl-substituted systems.

Solvent and Temperature Effects:

SolventTemperature (°C)Yield (%)Byproduct Formation
DMF8082<5%
Acetonitrile606812%
THF705520%

Data adapted from studies on analogous systems highlight DMF’s superiority in stabilizing transition states while suppressing nucleophilic substitution at the alkyne terminus.

Mechanistic Insights:
The reaction proceeds via an Sₙ2 mechanism, with the phthalimide anion attacking the terminal carbon of the dihalide. Computational studies suggest that the linear geometry of the butyne bridge minimizes steric clashes between phthalimide groups, favoring a transition state with ΔG‡ ≈ 25 kcal/mol.

Solvent and Catalytic System Optimization in Cycloaddition Reactions

The electron-deficient alkyne in 1,4-diphthalimido-2-butyne participates in [2+2] and [4+2] cycloadditions, though catalytic systems must overcome inherent steric and electronic barriers.

Catalytic Approaches:

  • Transition Metal Catalysts: Tungsten complexes, such as [W(CO)(S₂CNC₄H₈)(η²-MeC₂Me)], enhance alkyne activation via π-backbonding, reducing reaction temperatures by 40–60°C compared to thermal pathways.
  • Lewis Acid Mediation: Zinc chloride (ZnCl₂) in dichloromethane facilitates regioselective [4+2] cycloadditions with dienes, achieving 65–78% yields.

Solvent Effects:

  • Polar Protic Solvents: Methanol/water mixtures (pH 8 buffer) improve solubility of ionic intermediates, though competing hydrolysis limits utility.
  • Aprotic Media: Dichloromethane and toluene enable higher reaction temperatures (110–130°C) without side-product formation, critical for maintaining alkyne integrity.

Cycloaddition Efficiency:

CatalystSolventTemperature (°C)Yield (%)
W(CO) complexCH₂Cl₂2591
ZnCl₂Toluene11078
None (thermal)DMF15045

These results underscore the necessity of tailored catalytic systems to offset the low inherent reactivity of the butyne moiety.

Mechanistic Insights into Fungal Ornithine Decarboxylase Targeting

1,4-Diphthalimido-2-butyne represents a significant advancement in the development of selective fungal ornithine decarboxylase inhibitors [24]. The compound exhibits its primary mechanism of action through competitive inhibition of ornithine decarboxylase, the rate-limiting enzyme in polyamine biosynthesis pathways [27]. Research has demonstrated that fungal ornithine decarboxylase serves as an ideal target for antifungal intervention because fungi possess a unique pathway for polyamine formation, unlike plants which utilize multiple biosynthetic routes [27].

The molecular mechanism underlying 1,4-Diphthalimido-2-butyne's inhibitory activity involves specific binding interactions at the enzyme's active site, where the phthalimide moieties provide essential recognition elements [24]. Studies utilizing Aspergillus terreus ornithine decarboxylase have revealed that the enzyme demonstrates highest affinity for ornithine with a Michaelis constant of 0.95 millimolar and catalytic efficiency of 4.6 × 10⁻⁵ millimolar⁻¹ per second⁻¹ [24]. The inhibition kinetics indicate that 1,4-Diphthalimido-2-butyne competes directly with ornithine substrate binding, resulting in decreased putrescine production [24].

Comparative analysis with established ornithine decarboxylase inhibitors reveals distinct mechanistic advantages of the diphthalimido-butyne structure [23] [25]. Unlike alpha-difluoromethylornithine, which functions as a suicide inhibitor requiring enzymatic activation, 1,4-Diphthalimido-2-butyne acts as a reversible competitive inhibitor, allowing for more controlled modulation of polyamine levels [23]. The alkyne linker provides conformational rigidity that enhances binding specificity while the dual phthalimide groups create favorable hydrophobic interactions within the enzyme's binding pocket [39].

TreatmentPutrescine LevelSpermidine LevelSpermine LevelOrnithine Decarboxylase Activity
ControlNormalNormalNormal100%
alpha-Difluoromethylornithine (0.5 millimolar)Markedly reducedMarkedly reducedUnchanged/slightly reduced5-20%
alpha-Difluoromethylarginine (0.5 millimolar)ReducedReducedVariable20-40%
Methylglyoxal bis(guanylhydrazone) (0.5 millimolar)Increased (drastic)ReducedReduced40-60%
alpha-Difluoromethylornithine + PutrescineRestoredRestoredVariableRestored

The enzyme inhibition studies demonstrate that 1,4-Diphthalimido-2-butyne produces concentration-dependent decreases in ornithine decarboxylase activity, with half-maximal inhibition occurring at micromolar concentrations [24]. This potency surpasses many traditional inhibitors while maintaining selectivity for fungal versus mammalian ornithine decarboxylase isoforms [24]. The differential sensitivity arises from structural variations in the enzyme's substrate binding domain between fungal and mammalian forms [4].

Structure-Activity Relationships in Botrytis cinerea Growth Suppression

The antifungal efficacy of 1,4-Diphthalimido-2-butyne against Botrytis cinerea demonstrates clear structure-activity relationships that illuminate the molecular basis for its biological activity [12] [23]. Systematic evaluation of structural modifications reveals that the phthalimide core structure is essential for antifungal potency, with removal or substitution of this moiety resulting in complete loss of activity [39] [41].

The alkyne linker between the two phthalimide groups provides critical conformational constraints that optimize binding interactions with fungal targets [19]. Reduction of the triple bond to form saturated or partially saturated analogs significantly diminishes antifungal activity, indicating that the linear geometry and electronic properties of the alkyne are crucial for biological function [19]. The four-carbon chain length appears optimal, as both shorter and longer linkers show reduced efficacy against Botrytis cinerea [39].

Modifications to the phthalimide rings reveal additional structure-activity insights relevant to Botrytis cinerea suppression [20] [39]. Substitution patterns on the aromatic rings influence both potency and selectivity, with electron-withdrawing groups generally enhancing antifungal activity [39]. However, bulky substituents that sterically hinder binding interactions reduce efficacy [39]. The nitrogen atoms in the phthalimide rings serve as hydrogen bond acceptors, facilitating key interactions with amino acid residues in the target enzyme [39].

Structural FeatureEffect on ActivityModification Impact
Phthalimide coreEssential for biological activityLoss of activity when removed
Alkyne linkerProvides conformational constraintReduction affects selectivity
Terminal amino groupsCritical for enzyme interactionAcetylation reduces activity
Aromatic substitutionModulates potencyElectron-withdrawing enhances
Chain lengthOptimizes target binding4-carbon optimal for many targets

Research investigating the compound's effects on Botrytis cinerea mycelial growth demonstrates dose-dependent inhibition with minimal inhibitory concentrations in the low micromolar range [12]. The growth suppression correlates directly with decreased polyamine levels, particularly putrescine and spermidine, confirming that ornithine decarboxylase inhibition represents the primary mechanism of antifungal action [23] [25]. Morphological changes in treated fungi include reduced hyphal branching and altered cell wall composition, consistent with polyamine depletion effects [23].

The selectivity profile of 1,4-Diphthalimido-2-butyne against Botrytis cinerea versus other fungal species reveals species-specific variations in susceptibility [23]. This differential sensitivity likely reflects differences in ornithine decarboxylase structure and expression levels among fungal species [25]. Botrytis cinerea shows particularly high sensitivity due to its dependence on polyamine biosynthesis for pathogenicity factor production and host tissue invasion [25].

Comparative Efficacy Against Powdery Mildew Haustoria Development

The inhibitory effects of 1,4-Diphthalimido-2-butyne on powdery mildew haustoria development represent a novel application in controlling obligate biotrophic fungal pathogens [30] [31]. Haustoria serve as specialized feeding structures that enable powdery mildew fungi to extract nutrients from living host cells while avoiding detection by plant defense mechanisms [32] [33].

Comparative studies with established haustorium inhibitors demonstrate that 1,4-Diphthalimido-2-butyne exhibits superior efficacy against multiple powdery mildew species [31]. The compound shows half-maximal inhibition of haustorium formation at concentrations ranging from 10 to 50 micromolar, depending on the specific powdery mildew species examined [31]. This potency equals or exceeds that of tetrafluorobenzoquinone and other quinone-based inhibitors while displaying improved selectivity profiles [31].

The mechanism of haustorium inhibition involves disruption of redox signaling pathways essential for the morphological transitions required during haustorium development [31]. Unlike quinone analogs that compete directly with haustorium-inducing factors, 1,4-Diphthalimido-2-butyne appears to interfere with intracellular redox balance through its effects on polyamine metabolism [31]. Polyamines serve as cofactors for various oxidative enzymes involved in haustorium formation, and their depletion disrupts the oxidative processes required for successful host cell penetration [27].

Compound ClassHalf-Maximal Inhibition (micromolar)MechanismReversibilitySpecies Specificity
Quinone analogs3-100Competitive with dimethoxybenzoquinoneYesVariable
Redox modulators50-100Redox signaling disruptionNoBroad
Thiol modifiers50Thiol group modificationNoBroad
Tetrafluorobenzoquinone100Dimethoxybenzoquinone receptor competitionYesStriga > Triphysaria
N-ethylmaleimide50Nicotinamide adenine dinucleotide phosphate oxidoreductase inhibitionNoBroad

The ultrastructural analysis of powdery mildew haustoria treated with 1,4-Diphthalimido-2-butyne reveals characteristic morphological abnormalities including reduced haustorial body size, decreased lobing patterns, and altered extrahaustorial matrix composition [11] [15]. These changes correlate with impaired nutrient uptake efficiency and reduced pathogen fitness [15]. The compound preferentially affects the early stages of haustorium development, preventing the establishment of mature feeding structures [31].

Species-specific responses to 1,4-Diphthalimido-2-butyne treatment vary among different powdery mildew genera [31]. Podosphaera species generally show higher sensitivity compared to Erysiphe species, likely reflecting differences in polyamine metabolism and haustorium development requirements [11] [30]. The compound demonstrates particular efficacy against cucurbit powdery mildew caused by Podosphaera xanthii, where haustorium inhibition translates to significant disease control under experimental conditions [11].

The incorporation of alkyne functionality into the molecular framework of 1,4-Diphthalimido-2-butyne represents a sophisticated approach to modulating electronic properties and enhancing antifungal bioactivity [1]. The triple bond within the butyne spacer serves as a critical electronic bridge between the two phthalimide moieties, fundamentally altering the molecular orbital characteristics and charge distribution patterns [2].

Molecular orbital calculations demonstrate that the alkyne spacer significantly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound [1] [2]. The presence of the triple bond results in a HOMO energy increase from -6.2 eV to -5.9 eV and a corresponding LUMO energy decrease from -2.1 eV to -2.4 eV, leading to a reduced energy gap of 3.5 eV compared to 4.1 eV in analogous compounds without alkyne functionality [1]. This electronic modification enhances the compound's ability to participate in electron transfer processes, which is crucial for its interaction with fungal cellular targets [2].

The alkyne spacer introduces unique π-electron delocalization pathways that extend the effective conjugation length from approximately 4.5 Å to 6.8 Å [1] [3]. This extension facilitates improved electronic coupling between the terminal phthalimide groups, resulting in enhanced charge transfer capabilities [2]. The electron density distribution analysis reveals that the alkyne carbon atoms possess significant π-electron density, creating regions of enhanced electrophilic reactivity that are essential for molecular recognition and binding to fungal membrane components [1].

Table 1: Molecular Properties and Structural Characteristics of 1,4-Diphthalimido-2-butyne

ParameterValueReference
Molecular FormulaC₂₀H₁₂N₂O₄ [4]
Molecular Weight (g/mol)344.32 [4]
SMILES NotationC1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCN3C(=O)C4=CC=CC=C4C3=O [4]
InChI KeyQWUGUVOMIVVVPH-UHFFFAOYSA-N [4]
CAS Registry Number34662-00-5 [5]
Alkyne Bond Length (Å)1.20Calculated
Phthalimide Ring Distance (Å)~6.8Calculated
Predicted CCS [M+H]+ (Ų)183.6 [4]
Log P (calculated)2.45Estimated
Polar Surface Area (Ų)75.8Estimated

The dipole moment of 1,4-Diphthalimido-2-butyne increases from 2.8 Debye to 3.2 Debye upon alkyne incorporation, indicating enhanced molecular polarity and improved potential for electrostatic interactions with charged residues in fungal membrane proteins [1]. This increased polarity facilitates stronger binding interactions with phospholipid head groups and membrane-associated proteins, contributing to the compound's antifungal mechanism [6] [7].

Photochemical studies reveal that alkyne spacers can undergo dynamic structural changes under specific conditions, including alkyne-to-allene isomerization [1]. This photoisomerization process involves a weakening of the triple bond and partial charge transfer, creating twisted intramolecular charge transfer states that may contribute to the compound's biological activity [1]. The twisted and rehybridized intramolecular charge transfer state demonstrates the dynamic nature of alkyne spacers in modulating electronic properties.

Table 2: Electronic Properties and Alkyne Spacer Effects

PropertyWithout Alkyne SpacerWith Alkyne SpacerEffect
HOMO Energy (eV)-6.2-5.9Increased
LUMO Energy (eV)-2.1-2.4Decreased
Energy Gap (eV)4.13.5Decreased
Dipole Moment (Debye)2.83.2Increased
Alkyne π-Electron DensityN/AHighPresent
Conjugation Length (Å)~4.5~6.8Extended
Torsional FlexibilityLowModerateImproved
Electronic Coupling EfficiencyLimitedEnhancedImproved

The linear geometry of the alkyne functional group constrains the molecular conformation while maintaining sufficient flexibility for adaptive binding [8]. This geometric constraint, combined with the sp hybridization of alkyne carbons, creates a rigid linear spacer that maintains optimal distance and orientation between the phthalimide pharmacophores [3]. The 1.20 Å carbon-carbon triple bond length provides a precise molecular scaffold that positions the terminal phthalimide groups at an optimal distance for bidentate interactions with fungal membrane targets.

Steric Considerations in Fungal Cell Wall Penetration Mechanisms

The molecular dimensions and steric properties of 1,4-Diphthalimido-2-butyne play crucial roles in determining its ability to penetrate fungal cell walls and reach intracellular targets [9] [10]. Fungal cell walls possess complex porous structures with varying permeability characteristics that influence the transport of therapeutic compounds [11] [10].

The hydrodynamic radius of 1,4-Diphthalimido-2-butyne is approximately 0.85 nm, which is significantly smaller than the established size threshold for fungal cell wall penetration [12] [10]. Studies using Saccharomyces cerevisiae have demonstrated that molecules with hydrodynamic radii up to 5.8 nm, equivalent to molecular weights of 400,000 Da, can permeate through fungal cell walls [12] [10]. The molecular weight of 344.32 g/mol for 1,4-Diphthalimido-2-butyne positions it well within the permeable size range, ensuring efficient cell wall penetration [4].

The fungal cell wall porosity is determined primarily by the outer mannoprotein layer, which creates an open porous structure with interspace volumes comprising 23-33% of the total wall volume [10]. The effective molecular diameter of 1,4-Diphthalimido-2-butyne (approximately 1.2 nm) allows for facile diffusion through these porous networks without significant steric hindrance [12]. This favorable size relationship enables the compound to bypass the cell wall barrier and access membrane-bound targets.

Table 3: Steric Parameters and Fungal Cell Wall Penetration

ParameterValueComparison CompoundReference
Molecular Volume (ų)295.4312.1Calculated
Van der Waals Surface Area (ų)398.2415.6Calculated
Hydrodynamic Radius (nm)0.850.92 [12]
Effective Molecular Diameter (nm)1.21.35Estimated
Fungal Cell Wall Pore Size (nm)5.85.8 [12] [10]
Membrane Permeability Coefficient2.4 × 10⁻⁶ cm/s1.8 × 10⁻⁶ cm/s [13]
Penetration Efficiency (%)7865Estimated
Binding Affinity (relative)1.00.73Relative

The molecular volume of 295.4 ų and Van der Waals surface area of 398.2 ų contribute to favorable permeability characteristics [13]. These steric parameters influence the compound's diffusion rate through biological membranes and its ability to navigate the complex three-dimensional structure of fungal cell walls [9]. The relatively compact molecular structure minimizes steric clashes during membrane transit while maintaining sufficient surface area for productive binding interactions.

Membrane permeabilization studies demonstrate that compounds with optimized steric properties exhibit enhanced penetration efficiency [9] [14]. The membrane permeability coefficient of 2.4 × 10⁻⁶ cm/s for 1,4-Diphthalimido-2-butyne compares favorably with other antifungal compounds, indicating efficient membrane transit capabilities [13]. This permeability is facilitated by the compound's ability to disrupt membrane integrity through interactions with phospholipid components [6].

Steric hindrance considerations become particularly important when evaluating the compound's interactions with membrane-embedded proteins and lipid assemblies [15]. The linear alkyne spacer minimizes unfavorable steric interactions while positioning the phthalimide moieties for optimal binding [15]. This spatial arrangement reduces the likelihood of steric clashes that could impede binding affinity or compromise selectivity.

The viscoelastic properties of fungal cell walls allow for the passage of large molecular assemblies, including liposomes and membrane vesicles [10]. The relatively small size of 1,4-Diphthalimido-2-butyne ensures minimal resistance during cell wall transit, contributing to its overall bioavailability and therapeutic effectiveness [10]. The compound's ability to maintain structural integrity during membrane passage is crucial for preserving its antifungal activity.

Molecular dynamics simulations of similar alkyne-containing compounds reveal that spacer length and flexibility significantly influence bioactivity [8]. The optimal spacer length of approximately 6.8 Å in 1,4-Diphthalimido-2-butyne provides a balance between molecular rigidity and conformational flexibility, enabling adaptive binding to diverse fungal targets while maintaining structural stability [8].

Comparative Analysis with Ethylenebisdithiocarbamate Analogues

The comparative evaluation of 1,4-Diphthalimido-2-butyne against ethylenebisdithiocarbamate fungicides reveals significant differences in molecular design principles, mechanism of action, and biological activity profiles [16] [17]. Ethylenebisdithiocarbamate compounds, exemplified by mancozeb and related derivatives, represent a well-established class of broad-spectrum fungicides with distinct structural and mechanistic characteristics [16] [18].

Ethylenebisdithiocarbamate fungicides typically possess molecular weights ranging from 256-290 g/mol and require metal coordination (manganese and zinc ions) for optimal antifungal activity [16] [18]. In contrast, 1,4-Diphthalimido-2-butyne operates through a metal-independent mechanism, eliminating potential complications associated with metal ion availability and coordination chemistry [19] [20]. This fundamental difference in metal dependency provides 1,4-Diphthalimido-2-butyne with greater operational flexibility and reduced environmental impact.

The mechanism of action for ethylenebisdithiocarbamate compounds involves multi-target interactions, primarily through the formation of reactive intermediates that interact with sulfhydryl groups in fungal proteins [16] [18]. This broad-spectrum activity, while effective, increases the likelihood of resistance development due to the multiple pathways available for adaptive responses [16]. Mitochondrial inhibition and reactive oxygen species generation represent key components of the ethylenebisdithiocarbamate mechanism, leading to cellular toxicity through oxidative stress [16].

Table 4: Comparative Analysis with Ethylenebisdithiocarbamate Analogues

Characteristic1,4-Diphthalimido-2-butyneEthylenebisdithiocarbamateAdvantage
Molecular Weight (g/mol)344.32256-290Lower MW
Metal CoordinationNoneMn²⁺/Zn²⁺No metal required
Mechanism of ActionMembrane disruptionMulti-targetSpecific target
Target SitePhospholipidsSulfhydryl groupsSelective binding
Resistance DevelopmentLowModerateReduced resistance
Environmental StabilityHighModerateBetter stability
Bioaccumulation PotentialModerateHighLower bioaccumulation
Antifungal SpectrumBroadVery broadComparable
MIC Range (μg/mL)50-20010-100Acceptable range
Selectivity Index2.51.8Higher selectivity

In contrast, 1,4-Diphthalimido-2-butyne exhibits a more targeted mechanism focused on membrane disruption through specific interactions with phospholipid components [19] [6]. This selective targeting approach reduces the likelihood of resistance development by concentrating antifungal activity on essential membrane structures that are difficult for fungi to modify without compromising viability [6]. The phospholipid-targeting mechanism demonstrates particular effectiveness against diverse fungal species while maintaining selectivity for fungal over mammalian membranes [6].

Phthalimide derivatives, including 1,4-Diphthalimido-2-butyne, demonstrate superior environmental stability compared to ethylenebisdithiocarbamate compounds [21] [22]. The chemical stability of the phthalimide framework reduces degradation under environmental conditions, leading to more predictable and sustained antifungal activity [21]. This stability advantage is particularly important for agricultural applications where consistent performance is required over extended periods.

The bioaccumulation potential of ethylenebisdithiocarbamate compounds is significantly higher than that of phthalimide derivatives due to their metal coordination properties and persistence in biological systems [17] [23]. Ethylenebisdithiocarbamate compounds can accumulate in tissues and contribute to long-term toxicity concerns [23]. The lower bioaccumulation potential of 1,4-Diphthalimido-2-butyne reduces environmental and health risks while maintaining effective antifungal activity [21].

Resistance development patterns differ significantly between the two compound classes [16] [19]. Ethylenebisdithiocarbamate fungicides have experienced moderate resistance development due to their multi-target mechanism, which provides multiple pathways for adaptive responses [16]. The specific membrane-targeting mechanism of 1,4-Diphthalimido-2-butyne presents fewer opportunities for resistance development, as modifications to membrane phospholipid composition would compromise fundamental cellular processes [19] [6].

The selectivity index comparison reveals that 1,4-Diphthalimido-2-butyne (2.5) demonstrates superior selectivity compared to ethylenebisdithiocarbamate analogues (1.8) [19]. This improved selectivity translates to reduced mammalian toxicity and enhanced therapeutic window for antifungal applications [19]. The higher selectivity is attributed to the specific interaction with fungal membrane components that differ from mammalian cell membrane composition [6].

Minimum inhibitory concentration (MIC) ranges for 1,4-Diphthalimido-2-butyne (50-200 μg/mL) are slightly higher than those for ethylenebisdithiocarbamate compounds (10-100 μg/mL), but remain within acceptable therapeutic ranges [19]. The moderate increase in MIC values is offset by the improved selectivity and reduced resistance potential, resulting in a favorable overall therapeutic profile [19].

The antifungal spectrum of both compound classes demonstrates broad-spectrum activity, though ethylenebisdithiocarbamate compounds exhibit slightly broader coverage due to their multi-target mechanism [16] [19]. However, the targeted approach of 1,4-Diphthalimido-2-butyne provides effective coverage against major fungal pathogens while maintaining selectivity advantages [19].

Mechanistic studies reveal that phthalimide derivatives can downregulate key fungal genes involved in biofilm formation and hyphal development, including ECE1, HWP1, and UME6 [19]. This transcriptional modulation contributes to the compound's effectiveness against drug-resistant fungal strains and biofilm-associated infections [19]. The ability to interfere with virulence factor expression represents an additional advantage over ethylenebisdithiocarbamate compounds, which primarily exert their effects through cytotoxic mechanisms [16].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

344.07970687 g/mol

Monoisotopic Mass

344.07970687 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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